molecular formula C24H26N2O2 B4897960 1-N,3-N-diphenyladamantane-1,3-dicarboxamide

1-N,3-N-diphenyladamantane-1,3-dicarboxamide

Cat. No.: B4897960
M. Wt: 374.5 g/mol
InChI Key: GSBFYIUPDKGHMW-UHFFFAOYSA-N
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Description

1-N,3-N-Diphenyladamantane-1,3-dicarboxamide is a compound belonging to the adamantane family, characterized by its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-diphenyladamantane-1,3-dicarboxamide typically involves the amidation of 1,3-adamantanedicarboxylic acid with aniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-N,3-N-Diphenyladamantane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted adamantane derivatives.

Mechanism of Action

The mechanism by which 1-N,3-N-diphenyladamantane-1,3-dicarboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The rigid adamantane core provides a stable framework that can enhance binding affinity and specificity to these targets. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-N,3-N-Diphenyladamantane-1,3-dicarboxamide is unique due to its combination of the adamantane core with diphenyl and dicarboxamide functionalities, providing a balance of rigidity, stability, and reactivity that is advantageous for various applications.

Properties

IUPAC Name

1-N,3-N-diphenyladamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-21(25-19-7-3-1-4-8-19)23-12-17-11-18(13-23)15-24(14-17,16-23)22(28)26-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBFYIUPDKGHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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